molecular formula C12H24N2O4 B1417931 N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester CAS No. 258332-57-9

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Cat. No. B1417931
M. Wt: 260.33 g/mol
InChI Key: IUZPINCLTDROJL-UHFFFAOYSA-N
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Description

“N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is a chemical compound with the molecular formula C12H24N2O4 . It is a light orange to yellow to green clear liquid .


Molecular Structure Analysis

The molecular structure of “N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is defined by its molecular formula, C12H24N2O4 . This indicates that it contains 12 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

“N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester” is a liquid at 20 degrees Celsius . It has a flash point of 177 degrees Celsius, a specific gravity of 1.04 (20/20), and a refractive index of 1.46 .

Scientific Research Applications

Structural Characterization and Conformation Analysis

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester has been a subject of structural characterization in various studies. For instance, Ejsmont, Gajda, and Makowski (2007) conducted a study where they analyzed the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester through X-ray diffraction and density functional theory calculations. This research highlighted the peptide chain conformations in solid-state and gas phase, providing valuable insights into the molecular structure and behavior of similar compounds (Ejsmont, Gajda, & Makowski, 2007).

Synthesis and Application in Peptide Coupling

Another application is in the synthesis of active esters for peptide coupling. Mahmoud et al. (2005) described the separation of an active ester intermediate during the synthesis of benzotriazol-1-yl 1′-(tert-butyloxycarbonylamino)ferrocene-1-carboxylate. Their work explored the use of different solvents in the yield of active esters and provided detailed characterizations including X-ray crystallography and spectroscopic methods (Mahmoud, Long, Schatte, & Kraatz, 2005).

Development of Amino Acid Ionic Liquids

Research by He, Tao, Parrish, and Shreeve (2009) delved into the creation of slightly viscous N-alkyl-substituted glycine ester ionic liquids, a novel application area for compounds like N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. Their work included comprehensive characterizations such as IR, NMR, and thermal stability analyses, offering a new perspective on the potential of amino acid-based ionic liquids (He, Tao, Parrish, & Shreeve, 2009).

properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZPINCLTDROJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659870
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

CAS RN

258332-57-9
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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